![molecular formula C14H24N2O3 B14055582 (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2007917-32-8](/img/structure/B14055582.png)
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl ester group. Common reagents used in the synthesis include cyclopropylamine, tert-butyl bromoacetate, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2,8-diazaspiro[3.5]nonane: A simpler spirocyclic compound with similar structural features.
2-Oxa-6-azaspiro[3.5]nonane:
5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride: A derivative with a methyl group and hydrochloride salt form.
Uniqueness
(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate is unique due to its combination of a spirocyclic core, a cyclopropyl group, and a tert-butyl ester. This combination of features makes it particularly interesting for studying structure-activity relationships and developing new compounds with specific biological activities.
Properties
CAS No. |
2007917-32-8 |
|---|---|
Molecular Formula |
C14H24N2O3 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl (6S)-6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-6-11(10-4-5-10)15-14(7-16)8-18-9-14/h10-11,15H,4-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
PGAXKOQRHXFXRW-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](NC2(C1)COC2)C3CC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2(C1)COC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


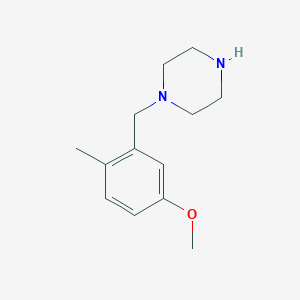
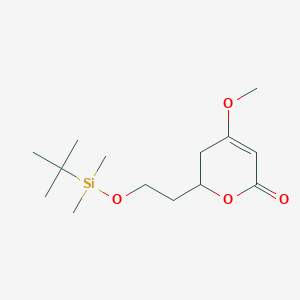

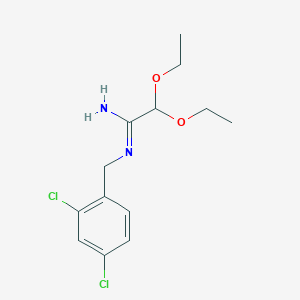
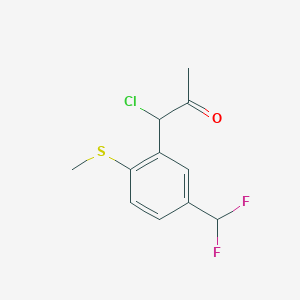
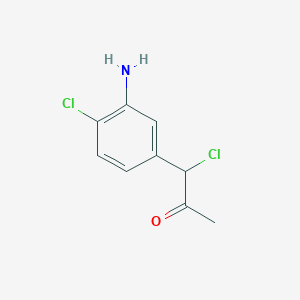
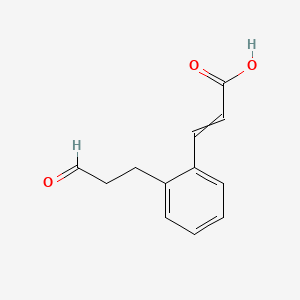

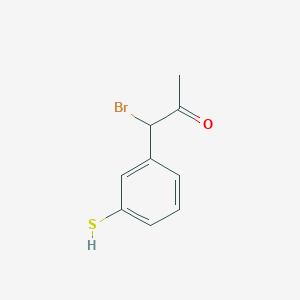
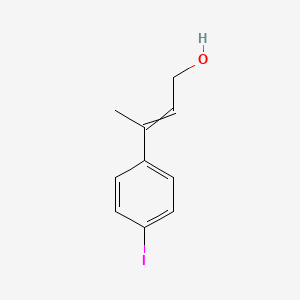
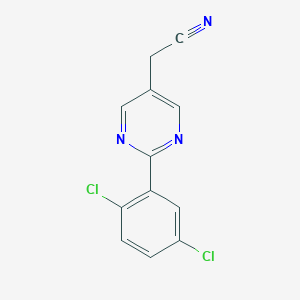
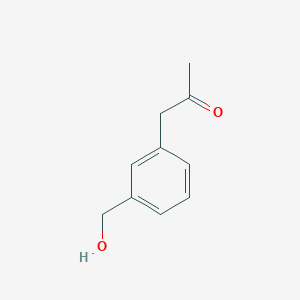
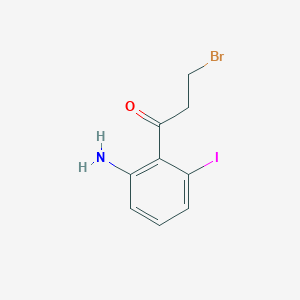
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
